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Compound of Interest

Compound Name: N-Acetyl-D-leucine

Cat. No.: B556442 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of N-Acetyl-leucine and its analogs, summarizing their performance in

various neurological models with supporting experimental data. The information presented is

intended to facilitate informed decisions in the exploration of these compounds for therapeutic

development.

N-Acetyl-leucine is a modified amino acid that has garnered significant interest for its

therapeutic potential in a range of neurological disorders. The racemic mixture, N-Acetyl-DL-

leucine, has been used for decades in France to treat vertigo.[1] However, recent research has

identified the L-enantiomer, N-Acetyl-L-leucine (NALL), as the pharmacologically active form

responsible for the observed neuroprotective effects.[1][2] This guide delves into the

comparative efficacy of NALL, its D-enantiomer, and the racemic mixture across several

neurological disease models, including lysosomal storage disorders like Niemann-Pick Type C

(NPC), GM2 gangliosidoses, Sandhoff disease, as well as traumatic brain injury (TBI),

cerebellar ataxia, and Parkinson's disease.[2][3]

Comparative Efficacy in Neurological Models
N-Acetyl-L-leucine has demonstrated significant therapeutic benefits in a variety of preclinical

and clinical settings. In mouse models of NPC and Sandhoff disease, NALL treatment has

been shown to delay disease progression and extend lifespan. Clinical trials in patients with

NPC have shown that NALL significantly reduces neurological signs and symptoms over a 12-

week period compared to placebo. Furthermore, long-term studies have indicated a disease-
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modifying, neuroprotective effect, with a significant reduction in disease progression after 12

and 18 months of treatment. In models of traumatic brain injury, NALL has been found to

attenuate neuronal cell death, reduce neuroinflammation, and improve functional recovery.

Studies on cerebellar ataxia have also shown that acetyl-DL-leucine can significantly improve

ataxic symptoms.

The D-enantiomer, N-Acetyl-D-leucine, has been shown to be inactive and does not

contribute to the therapeutic effects. In fact, its presence in the racemic mixture may hinder the

absorption of the active L-form.
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Compound Neurological Model Key Findings References

N-Acetyl-L-leucine

(NALL)

Niemann-Pick Type C

(NPC)

Significant

improvement in

neurological signs and

symptoms (SARA

score) in a Phase 3

clinical trial. Reduced

annual disease

progression by 118%

after 12 months in an

open-label extension

phase.

GM2 Gangliosidoses

(Tay-Sachs &

Sandhoff)

Statistically significant

and clinically relevant

improvements in

functioning and quality

of life in a Phase IIb

clinical trial.

Traumatic Brain Injury

(TBI)

Attenuated cortical

cell death, reduced

neuroinflammation,

and improved motor

and cognitive

outcomes in mice.

Parkinson's Disease

Reduced levels of

pathological pS129-

alpha-synuclein and

enhanced synaptic

function in patient-

derived dopaminergic

neurons.

Ataxia-Telangiectasia

(A-T)

Currently in a clinical

trial to treat movement

challenges.
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N-Acetyl-DL-leucine Cerebellar Ataxia

Significant

improvement in ataxic

symptoms (SARA

score) in a case series

of 13 patients.

Sandhoff Disease

Modest but significant

increase in lifespan

and improved motor

function in a mouse

model.

Vertigo

Used for decades in

France for the

symptomatic

treatment of vertigo.

N-Acetyl-D-leucine
Niemann-Pick Type C

(NPC)

Did not delay disease

progression or extend

lifespan in a mouse

model.

Vestibular

Compensation

Had no effect on

behavioral recovery in

a cat model of

unilateral vestibular

neurectomy.

Mechanism of Action
The neuroprotective effects of N-Acetyl-L-leucine are believed to be multifactorial, targeting key

pathways implicated in neurodegeneration. Once administered, NALL is thought to be

deacetylated to L-leucine within cells. The acetylation facilitates its transport into cells via

monocarboxylate transporters (MCTs).

Key mechanisms include:
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Enhancement of Lysosomal and Autophagic Function: NALL activates Transcription Factor

EB (TFEB), a primary regulator of lysosomal biogenesis and autophagy. This helps clear

accumulated pathological substrates in lysosomal storage disorders.

Improvement of Mitochondrial Bioenergetics: NALL treatment has been shown to improve

mitochondrial energy metabolism and enhance the efficiency of ATP production.

Restoration of Autophagy Flux: In models of TBI, NALL has been shown to partially restore

autophagy flux, which is crucial for cellular homeostasis and survival.

Modulation of Neuroinflammation: NALL has demonstrated anti-inflammatory effects by

reducing the expression of neuroinflammatory markers in the brain following injury.

Below is a diagram illustrating the proposed signaling pathway of N-Acetyl-L-leucine.
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Caption: Proposed signaling pathway of N-Acetyl-L-leucine.

Experimental Protocols
The following are summaries of methodologies used in key preclinical and clinical studies.

Preclinical Animal Models
Niemann-Pick Type C (NPC) Mouse Model (Npc1⁻/⁻):

Animals: Npc1⁻/⁻ mice and wild-type littermates.

Treatment: N-Acetyl-L-leucine, N-Acetyl-D-leucine, or N-Acetyl-DL-leucine administered

in drinking water or via oral gavage.

Assessments: Motor function (e.g., balance beam, gait analysis), lifespan, and

neuropathology (e.g., Purkinje cell loss, cholesterol storage).

Traumatic Brain Injury (TBI) Mouse Model (Controlled Cortical Impact - CCI):

Animals: Adult male mice.

Procedure: A controlled cortical impact is delivered to the exposed dura of the brain to

induce a standardized injury.

Treatment: N-Acetyl-L-leucine administered orally post-injury.

Assessments: Neurological severity score, motor function (e.g., rotarod, beam walk),

cognitive function (e.g., Morris water maze), lesion volume, and molecular markers of cell

death and neuroinflammation.

The experimental workflow for a typical preclinical TBI study is outlined below.
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Caption: Experimental workflow for preclinical TBI studies.
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Clinical Trials
Phase 3 Trial in Niemann-Pick Type C (NCT05163288):

Design: Double-blind, placebo-controlled, crossover trial.

Participants: 60 symptomatic juvenile and adult patients.

Intervention: N-Acetyl-L-leucine for 12 weeks followed by placebo for 12 weeks, or vice

versa.

Primary Outcome: Change from baseline in the total score on the Scale for the

Assessment and Rating of Ataxia (SARA).

The logical relationship between the different forms of N-Acetyl-leucine and their clinical

relevance is depicted in the following diagram.
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Caption: Relationship between N-Acetyl-leucine analogs.

Conclusion
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The available evidence strongly suggests that N-Acetyl-L-leucine is the pharmacologically

active enantiomer responsible for the therapeutic effects observed with N-Acetyl-DL-leucine.

Comparative studies have demonstrated its superior efficacy and have begun to elucidate its

multifaceted mechanism of action in various neurological disease models. The promising

results from both preclinical and clinical studies position N-Acetyl-L-leucine as a strong

candidate for further development as a treatment for a range of rare and common neurological

disorders. Future research should continue to explore its full therapeutic potential and further

refine its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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